

# Rezafungin Acetate vs. Other Echinocandins: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Rezafungin acetate |           |  |  |  |
| Cat. No.:            | B15563506          | Get Quote |  |  |  |

A comprehensive review of the clinical evidence positions rezafungin, a novel long-acting echinocandin, among established therapies for invasive fungal infections. This guide synthesizes data from key clinical trials and meta-analyses, offering a comparative look at the efficacy, safety, and underlying mechanisms of rezafungin versus other widely used echinocandins like caspofungin, micafungin, and anidulafungin.

## Introduction

Echinocandins represent a cornerstone in the management of invasive candidiasis and other fungal infections, valued for their potent fungicidal activity against most Candida species and a favorable safety profile.[1][2] Their mechanism of action, the inhibition of  $\beta$ -(1,3)-D-glucan synthase, targets a crucial component of the fungal cell wall not present in mammalian cells, ensuring selective toxicity.[3][4][5] **Rezafungin acetate**, a next-generation echinocandin, offers a significant pharmacokinetic advantage with its extended half-life, allowing for once-weekly intravenous administration. This guide provides a detailed comparison of rezafungin with other echinocandins, supported by data from pivotal clinical trials and in-vitro studies, to inform researchers, scientists, and drug development professionals.

# **Mechanism of Action: A Shared Pathway**

All echinocandins, including rezafungin, caspofungin, micafungin, and anidulafungin, share a common mechanism of action. They non-competitively inhibit the  $\beta$ -(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of  $\beta$ -(1,3)-D-glucan, a key structural polymer in the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability



and ultimately, fungal cell death. The specificity of this target accounts for the class's limited toxicity in humans. While the fundamental mechanism is the same, structural differences among the echinocandins can influence their pharmacokinetic properties and spectrum of activity.

#### Mechanism of Action of Echinocandins



Click to download full resolution via product page



Figure 1. Echinocandin Mechanism of Action

# **Comparative Efficacy: Insights from Clinical Trials**

The efficacy of rezafungin has been primarily evaluated in two major clinical trials, STRIVE (Phase 2) and ReSTORE (Phase 3), comparing it to caspofungin for the treatment of candidemia and invasive candidiasis. A subsequent network meta-analysis provided a broader comparison including other echinocandins.

## **Key Clinical Trial Outcomes**

The primary endpoints in these trials included overall cure (a composite of clinical and mycological cure), clinical cure, mycological eradication, and all-cause mortality. The results consistently demonstrated the non-inferiority of once-weekly rezafungin to daily caspofungin.

| Outcome                                    | Rezafungin<br>(ReSTORE) | Caspofungin<br>(ReSTORE) | Rezafungin<br>(STRIVE -<br>400/200 mg) | Caspofungin<br>(STRIVE) |
|--------------------------------------------|-------------------------|--------------------------|----------------------------------------|-------------------------|
| Global Cure at<br>Day 14                   | 59% (55/93)             | 61% (57/94)              | 76.1% (35/46)                          | 67.2% (41/61)           |
| Investigator-<br>Assessed<br>Clinical Cure | -                       | -                        | 80.4% (37/46)                          | 70.5% (43/61)           |
| 30-Day All-<br>Cause Mortality             | 24% (22/93)             | 21% (20/94)              | 4.4% (2/46)                            | 13.1% (8/61)            |

Table 1: Efficacy Outcomes from the ReSTORE and STRIVE Clinical Trials

A meta-analysis of the STRIVE and ReSTORE trials revealed no significant difference in global cure rates or 30-day all-cause mortality between rezafungin and caspofungin. Furthermore, a network meta-analysis found no significant differences in mortality or global response between rezafungin, caspofungin, micafungin, and anidulafungin.

# **In-Vitro Activity: A Comparative Look**



In-vitro studies have demonstrated that rezafungin has potent activity against a broad range of Candida and Aspergillus species, comparable to other echinocandins.

| Organism                 | Rezafungin<br>MIC50/90<br>(μg/mL) | Anidulafungin<br>MIC50/90<br>(µg/mL) | Caspofungin<br>MIC50/90<br>(µg/mL) | Micafungin<br>MIC50/90<br>(μg/mL) |
|--------------------------|-----------------------------------|--------------------------------------|------------------------------------|-----------------------------------|
| Candida albicans         | 0.03/0.06                         | -                                    | 0.069 (GM)                         | -                                 |
| Candida glabrata         | 0.06/0.12                         | -                                    | -                                  | -                                 |
| Candida<br>parapsilosis  | 1/2                               | -                                    | 1.564 (GM)                         | -                                 |
| Candida<br>tropicalis    | 0.03/0.06                         | -                                    | 0.163 (GM)                         | -                                 |
| Aspergillus<br>fumigatus | -                                 | 0.064 (GM)                           | 0.122 (GM)                         | -                                 |

Table 2: Comparative In-Vitro Activity (MIC - Minimum Inhibitory Concentration, GM - Geometric Mean). Note: Direct comparative MIC data from a single study is limited; values are from different sources and may not be directly comparable.

Notably, some studies suggest rezafungin may have advantages against certain resistant strains. For instance, in a murine model of intra-abdominal candidiasis caused by FKS-mutant Candida glabrata, rezafungin was more effective than micafungin.

# Safety and Tolerability Profile

The safety profile of rezafungin is consistent with that of other echinocandins. The most common treatment-emergent adverse events reported in clinical trials include pyrexia, hypokalemia, pneumonia, septic shock, and anemia. The incidence of serious adverse events was similar between the rezafungin and caspofungin arms in the ReSTORE trial. Infusion-related reactions and photosensitivity have also been associated with rezafungin.

# **Experimental Protocols**



The methodologies employed in the pivotal clinical trials provide the foundation for the comparative efficacy data.

## **ReSTORE Trial (Phase 3) Methodology**

- Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority trial.
- Patient Population: Adults with candidemia or invasive candidiasis.
- Intervention:
  - Rezafungin Group: Intravenous rezafungin 400 mg in week 1, followed by 200 mg weekly for a total of two to four doses.
  - Caspofungin Group: Intravenous caspofungin 70 mg loading dose on day 1, followed by
    50 mg daily for no more than 4 weeks.
- Primary Endpoints:
  - Global cure (clinical cure, radiological cure, and mycological eradication) at day 14 (for EMA).
  - 30-day all-cause mortality (for FDA).
- Mycological Assessment: Blood cultures were collected to confirm candidemia and to assess mycological eradication.

# STRIVE Trial (Phase 2) Methodology

- Study Design: A double-blind, randomized trial.
- Patient Population: Adults with candidemia and/or invasive candidiasis.
- Intervention Arms:
  - Rezafungin 400 mg once weekly.
  - Rezafungin 400 mg in week 1 then 200 mg once weekly.



- Caspofungin 70 mg loading dose followed by 50 mg daily.
- Primary Endpoint: Overall cure at day 14, defined as resolution of signs of candidemia/IC plus mycological eradication.
- Mycological Eradication: Documented by two sequential negative blood cultures ≥12 hours apart for candidemia or negative results on the most recent culture before day 14 for invasive candidiasis.

#### ReSTORE and STRIVE Trial Workflow





Click to download full resolution via product page

#### Figure 2. Clinical Trial Workflow

### Conclusion

Rezafungin acetate emerges as a safe and effective antifungal agent, demonstrating non-inferiority to the standard-of-care echinocandin, caspofungin, for the treatment of candidemia and invasive candidiasis. Its primary distinguishing feature is its prolonged half-life, which allows for a convenient once-weekly dosing regimen. This pharmacokinetic advantage may offer benefits in terms of patient adherence and resource utilization, particularly in the outpatient setting. While in-vitro and some preclinical data suggest potential advantages in specific scenarios, such as against certain resistant strains, broader clinical evidence is needed to fully delineate its place among the existing echinocandins. Continued research and real-world data will be crucial in further defining the role of rezafungin in the management of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Echinocandins: the newest class of antifungals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Echinocandin Wikipedia [en.wikipedia.org]
- 5. Echinocandins structure, mechanism of action and use in antifungal therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rezafungin Acetate vs. Other Echinocandins: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#rezafungin-acetate-vs-other-echinocandins-a-meta-analysis-of-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com